molecular formula C15H14N2O2S2 B2515862 (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 954681-50-6

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No.: B2515862
CAS No.: 954681-50-6
M. Wt: 318.41
InChI Key: LYDQPVWORBOFIR-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a benzenesulfonamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with 3,4-dimethyl groups. This compound belongs to a class of sulfonamide-based molecules investigated for their biological activities, including kinase inhibition and antimicrobial properties. The (Z)-stereochemistry and the dimethyl substitution pattern on the benzothiazole ring are critical for its conformational stability and interaction with biological targets such as TrkA or Ras proteins .

Properties

IUPAC Name

(NZ)-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-7-6-10-13-14(11)17(2)15(20-13)16-21(18,19)12-8-4-3-5-9-12/h3-10H,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDQPVWORBOFIR-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NS(=O)(=O)C3=CC=CC=C3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)S/C(=N\S(=O)(=O)C3=CC=CC=C3)/N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide typically involves the condensation of 3,4-dimethylbenzo[d]thiazol-2(3H)-one with benzenesulfonamide. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, in the presence of catalysts like palladium or copper

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its derivatives may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzenesulfonamide Derivatives
Compound Name / Structure Key Substituents Biological Activity Key Findings Reference
(Z)-N-(7-chloro-3-ethyl-4-hydroxybenzo[d]thiazol-2(3H)-ylidene)-4-hydroxybenzenesulfonamide (13) 7-Cl, 3-Et, 4-OH Pan-Ras inhibition 27% synthetic yield; reversible binding to inactive Ras conformation
4-Amino-N-(3-(2-(3,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethylthiazol-2(3H)-ylidene)benzenesulfonamide (4a) 4-NH₂, 3,5-di-OMe Antimicrobial Enhanced activity against Gram-positive bacteria due to hydrazinyl and methoxy groups
4-(3,4-dihydroisoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide 4-EtO, 3-Et, isoquinoline-sulfonyl Not specified Isoquinoline sulfonyl group may improve CNS penetration
(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide 6-EtO, 3-Me, thiophene-sulfonamide Not specified Thiophene sulfonamide alters electronic properties, potentially affecting solubility

Substituent Effects on Physicochemical Properties

  • This substitution avoids steric clashes in hydrophobic binding pockets of kinases .
  • Chloro and Ethyl groups (Compound 13): The 7-Cl and 3-Et substituents increase steric bulk and electron-withdrawing effects, possibly enhancing affinity for Ras proteins but lowering synthetic yield (27%) .
  • Methoxy and Amino groups (Compound 4a): The 3,5-di-OMe and 4-NH₂ groups improve hydrogen bonding with bacterial targets, correlating with antimicrobial efficacy .

Therapeutic Potential

  • Kinase Inhibition: The target compound’s dimethylbenzothiazole scaffold is optimized for TrkA inhibition, as seen in QSAR models predicting activity (Observed: 0.2920 vs. Predicted: 0.2939 for related analogs) . In contrast, Compound 13 targets Ras isoforms, suggesting broader anticancer applications .
  • Antimicrobial vs. Anticancer: Hydrazinyl and methoxy substitutions (Compound 4a) shift activity toward microbial targets, while bulkier groups (e.g., isoquinoline sulfonyl in ) may prioritize CNS-targeted therapies .

Biological Activity

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₄N₂O₂S₂
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 954681-50-6

The compound features a benzenesulfonamide moiety linked to a thiazole ring, which contributes to its biological properties. The presence of the dimethyl groups at the 3 and 4 positions enhances its lipophilicity and potential interaction with biological targets.

Research indicates that this compound exhibits activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer. Studies report K_i values ranging from 2.6 to 598.2 nM for different CA isoforms .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The mechanism involves modulation of apoptotic pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Properties : Preliminary data suggest that the compound may influence inflammatory pathways, potentially through modulation of NF-κB and MAPK signaling cascades.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Cell Line/Model IC50 Value Mechanism
Anti-proliferativeMCF-73.96 ± 0.21 μMInduction of apoptosis via mitochondrial pathway
Anti-proliferativeCaco-25.87 ± 0.37 μMInduction of apoptosis via mitochondrial pathway
Enzyme InhibitionCarbonic Anhydrase IIK_i = 2.6 - 598.2 nMCompetitive inhibition

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thiazole derivatives, this compound was identified as one of the most potent compounds against MCF-7 cells. The study highlighted its ability to activate caspases involved in apoptosis, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase isoforms by sulfonamide derivatives, including this compound. The compound showed significant inhibitory effects on tumor-associated isoforms (hCA II and IX), indicating its potential role in cancer therapy by targeting tumor metabolism .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound Name Biological Activity Key Differences
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideModerate anti-cancer activityDifferent substituents affecting activity
N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideLower enzyme inhibitionLacks sulfonamide group

These comparisons highlight how structural variations influence biological activity and therapeutic potential.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the (Z)-configuration via distinct chemical shifts for the imine proton (δ 8.2–8.5 ppm) and thiazole carbons (δ 150–160 ppm). NOESY experiments validate spatial proximity of substituents .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 357.46) and fragmentation patterns .
  • HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Advanced
Contradictions often arise from isomerization or impurities. Strategies include:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous NOE signals .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex spectra .
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts and compares them to experimental data to identify discrepancies .

What strategies are employed to enhance the biological activity of this compound through structural modifications?

Q. Advanced

  • Functional group substitution : Replace the 4-methyl group with electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
  • Stereochemical tuning : Introduce chiral centers via asymmetric synthesis to enhance selectivity for target receptors .
  • Pharmacophore mapping : Use structure-activity relationship (SAR) studies to identify critical moieties (e.g., sulfonamide’s role in hydrogen bonding) .

What are the primary biological targets and associated mechanisms of action for this compound?

Q. Basic

  • Enzyme inhibition : The sulfonamide group inhibits carbonic anhydrase by coordinating with the zinc ion in the active site (IC₅₀ ~2.5 µM) .
  • Antimicrobial activity : Disruption of bacterial dihydropteroate synthase (DHPS) via competitive binding, with MIC values of 8–16 µg/mL against S. aureus .
  • Anticancer potential : Induces apoptosis in HeLa cells by activating caspase-3/7 pathways (EC₅₀ = 12 µM) .

How does the stereochemistry (Z-configuration) influence the compound's reactivity and biological interactions?

Advanced
The (Z)-isomer’s planar geometry allows:

  • Improved π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity (ΔG = -9.2 kcal/mol via molecular docking) .
  • Reduced steric hindrance during nucleophilic attacks, increasing reactivity in SNAr reactions (yield: 78% for Z vs. 45% for E) .
    X-ray crystallography confirms the imine group’s spatial alignment with the thiazole ring, critical for maintaining bioactivity .

What are the key challenges in scaling up the synthesis of this compound while maintaining purity?

Q. Basic

  • Isomer separation : The (Z/E) mixture requires chiral stationary phases in preparative HPLC, which is cost-prohibitive at scale .
  • Byproduct formation : Elevated temperatures during scale-up promote sulfonamide hydrolysis; solutions include using anhydrous solvents and low-temperature (−10°C) reactions .

What computational methods are utilized to predict the binding affinity and pharmacokinetic properties of this compound?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predicts binding modes to targets like EGFR (binding energy: -8.3 kcal/mol) .
  • ADMET prediction (SwissADME) : Estimates logP (2.1) and bioavailability (76%), guiding lead optimization .
  • Molecular dynamics simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How is the stability of this compound under various storage conditions assessed?

Q. Basic

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (~220°C) .
  • Accelerated stability studies : Samples stored at 40°C/75% RH for 4 weeks show <5% degradation via HPLC .
  • Light sensitivity : UV-Vis spectroscopy confirms degradation under UV light (λ = 365 nm), necessitating amber vial storage .

What approaches are used to elucidate the metabolic pathways and potential toxicity of this compound in preclinical studies?

Q. Advanced

  • In vitro hepatocyte assays : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at C4) .
  • CYP450 inhibition screening : Microsomal assays reveal moderate inhibition of CYP3A4 (IC₅₀ = 15 µM), suggesting drug-drug interaction risks .
  • Ames test : No mutagenicity observed at concentrations ≤100 µg/plate, supporting safety for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.